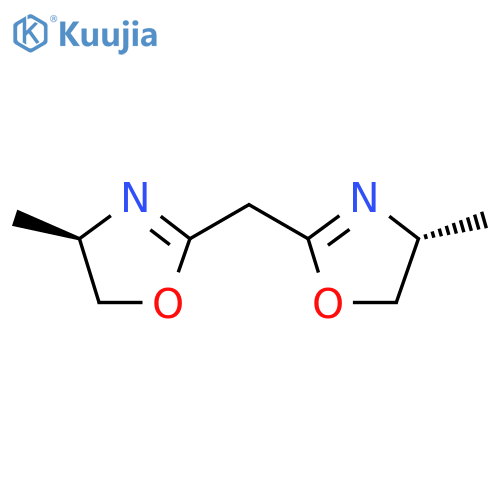

Cas no 2757082-29-2 (Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)methane)

Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)methane 化学的及び物理的性質

名前と識別子

-

- CS-0179448

- E82188

- (4R)-4-methyl-2-{[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]methyl}-4,5-dihydro-1,3-oxazole

- (4R)-4-methyl-2-[[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole

- Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)methane

- BS-46079

- 2757082-29-2

- SCHEMBL918415

-

- インチ: 1S/C9H14N2O2/c1-6-4-12-8(10-6)3-9-11-7(2)5-13-9/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1

- InChIKey: KDZVGYUGUKPQFF-RNFRBKRXSA-N

- ほほえんだ: C(C1=N[C@H](C)CO1)C1=N[C@H](C)CO1

計算された属性

- せいみつぶんしりょう: 182.105527694g/mol

- どういたいしつりょう: 182.105527694g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 234

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 43.2Ų

Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)methane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1242994-1g |

Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)methane |

2757082-29-2 | 97% | 1g |

$315 | 2024-06-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1250118-100mg |

Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)methane |

2757082-29-2 | 97% | 100mg |

¥821 | 2023-03-01 | |

| eNovation Chemicals LLC | Y1242994-10g |

Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)methane |

2757082-29-2 | 97% | 10g |

$2075 | 2023-09-04 | |

| Aaron | AR01XCRN-250mg |

Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)methane |

2757082-29-2 | 97% | 250mg |

$97.00 | 2025-02-12 | |

| 1PlusChem | 1P01XCJB-100mg |

Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)methane |

2757082-29-2 | 97% | 100mg |

$47.00 | 2024-05-07 | |

| Ambeed | A1258390-100mg |

Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)methane |

2757082-29-2 | 97% | 100mg |

$58.0 | 2025-02-20 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R144489-100mg |

Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)methane |

2757082-29-2 | 97% | 100mg |

¥644 | 2023-09-09 | |

| eNovation Chemicals LLC | Y1242994-5g |

Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)methane |

2757082-29-2 | 97% | 5g |

$1220 | 2023-09-04 | |

| eNovation Chemicals LLC | Y1242994-100mg |

Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)methane |

2757082-29-2 | 97% | 100mg |

$90 | 2025-02-18 | |

| eNovation Chemicals LLC | Y1242994-1g |

Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)methane |

2757082-29-2 | 97% | 1g |

$280 | 2025-02-18 |

Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)methane 関連文献

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

-

Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466

-

Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862

-

Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742

-

Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249

Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)methaneに関する追加情報

Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)methane (CAS No. 2757082-29-2): A Comprehensive Overview

Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)methane (CAS No. 2757082-29-2) is a chiral compound that has garnered significant attention in the fields of organic synthesis and pharmaceutical research. This compound, characterized by its unique structural features and stereochemistry, has shown promising applications in various areas, including asymmetric catalysis and drug development.

The molecular structure of Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)methane consists of two (R)-4-methyl-4,5-dihydrooxazol-2-yl moieties linked by a central methylene group. This configuration imparts the molecule with high stereochemical purity, making it an ideal candidate for use in chiral synthesis and resolution processes. The presence of the methyl substituent and the dihydrooxazol ring system contributes to its stability and reactivity, which are crucial for its applications in organic chemistry.

Recent studies have highlighted the potential of Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)methane in asymmetric catalysis. As a chiral ligand, it has been shown to enhance the enantioselectivity of various catalytic reactions, such as asymmetric hydrogenation and asymmetric allylic alkylation. For instance, a study published in the *Journal of the American Chemical Society* demonstrated that this compound can significantly improve the yield and enantiomeric excess (ee) of products in these reactions, thereby facilitating the synthesis of chiral pharmaceutical intermediates with high efficiency.

In the context of pharmaceutical research, Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)methane has been explored for its potential as a drug candidate or a drug delivery vehicle. Its ability to form stable complexes with metal ions and other functional groups makes it a versatile platform for designing novel therapeutic agents. Additionally, the compound's chiral nature allows for the development of enantiomerically pure drugs, which can exhibit improved pharmacological properties compared to their racemic counterparts.

The synthesis of Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)methane typically involves multi-step processes that ensure high stereoselectivity and yield. One common approach is the condensation of an appropriate amine with an aldehyde followed by cyclization to form the dihydrooxazol ring. The use of chiral auxiliaries or catalysts is often essential to achieve the desired stereochemistry. Recent advancements in synthetic methods have led to more efficient and scalable routes for producing this compound, making it more accessible for both academic and industrial applications.

From a safety perspective, Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)methane is generally considered safe when handled under standard laboratory conditions. However, as with any chemical compound, proper safety protocols should be followed to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE) and working in well-ventilated areas.

In conclusion, Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)methane (CAS No. 2757082-29-2) is a versatile and promising compound with significant potential in various scientific and industrial applications. Its unique structural features and chiral properties make it an invaluable tool in asymmetric catalysis and pharmaceutical research. Ongoing studies continue to explore new avenues for its use, further solidifying its importance in these fields.

2757082-29-2 (Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)methane) 関連製品

- 9002-98-6(Polyethylenimine)

- 176793-54-7(2-Hydroxy-4-(1-methyl-1-nitroethyl)-tetrahydrofuran(Mixture of Diastereomers))

- 475291-59-9(Z-Trans-1,2-aminocyclohex-4-ene carboxylic Acid)

- 1257664-95-1(4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran)

- 1909309-87-0(2-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-amine dihydrochloride)

- 2682096-98-4((R)-2-Amino-3-(3-vinylphenyl)propanoic acid hydrochloride)

- 1856140-50-5(1-Heptene, 4-(bromomethyl)-5-ethyl-)

- 2298-36-4(2-(4-aminophenoxy)acetic acid)

- 1806431-80-0(2,4-Dimethoxy-5-fluorotoluene)

- 2060048-82-8(2-(2,2,3,3-Tetramethylcyclopropyl)-1,3-oxazole)